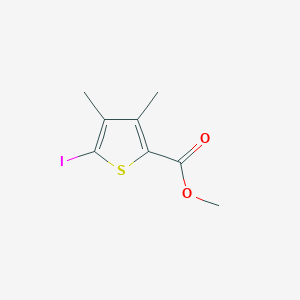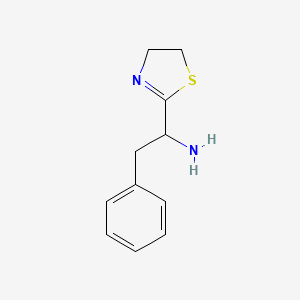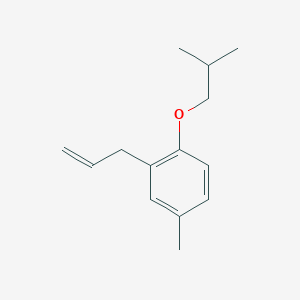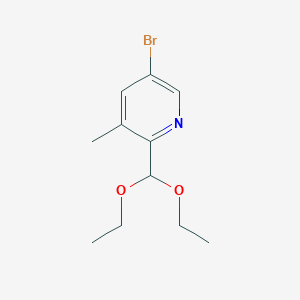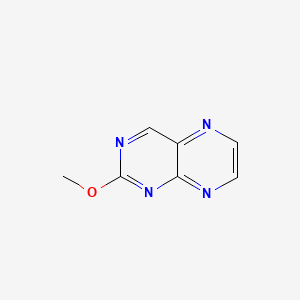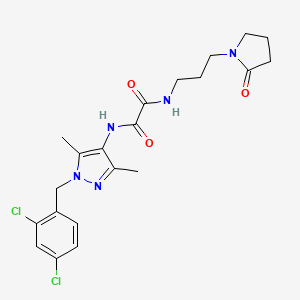
C21H25Cl2N5O3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C21H25Cl2N5O3 Levocetirizine . It is a third-generation non-sedative antihistamine used to treat allergic rhinitis and chronic idiopathic urticaria. Levocetirizine is the active enantiomer of cetirizine and is known for its high efficacy and safety profile .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Levocetirizine can be synthesized through several synthetic routes. One common method involves the reaction of 4-chlorobenzhydryl piperazine with ethyl chloroacetate, followed by hydrolysis and subsequent cyclization to form the desired product. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as sodium hydroxide .
Industrial Production Methods
Industrial production of Levocetirizine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps like crystallization and purification to obtain the final product in its pure form. The use of advanced techniques like high-performance liquid chromatography (HPLC) ensures the quality and consistency of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Levocetirizine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
Levocetirizine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving antihistamines and their interactions with receptors.
Biology: Research on its effects on histamine receptors and its role in allergic responses.
Medicine: Extensive studies on its efficacy and safety in treating allergic conditions.
Industry: Used in the formulation of various pharmaceutical products for allergy relief .
Mécanisme D'action
Levocetirizine works by selectively inhibiting the H1 histamine receptors, thereby preventing the action of histamine, a substance in the body that causes allergic symptoms. It binds to the receptors and blocks the pathway, reducing symptoms like itching, swelling, and rashes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetirizine: The racemic mixture from which Levocetirizine is derived.
Loratadine: Another non-sedative antihistamine with a similar mechanism of action.
Fexofenadine: Known for its non-sedative properties and used in treating allergic conditions .
Uniqueness
Levocetirizine is unique due to its high selectivity for H1 receptors and its minimal sedative effects compared to other antihistamines. Its enantiomeric purity contributes to its effectiveness and safety profile, making it a preferred choice for treating allergies .
Propriétés
Formule moléculaire |
C21H25Cl2N5O3 |
|---|---|
Poids moléculaire |
466.4 g/mol |
Nom IUPAC |
N'-[1-[(2,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
InChI |
InChI=1S/C21H25Cl2N5O3/c1-13-19(14(2)28(26-13)12-15-6-7-16(22)11-17(15)23)25-21(31)20(30)24-8-4-10-27-9-3-5-18(27)29/h6-7,11H,3-5,8-10,12H2,1-2H3,(H,24,30)(H,25,31) |
Clé InChI |
YSSWXXLKXRCXCT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1CC2=C(C=C(C=C2)Cl)Cl)C)NC(=O)C(=O)NCCCN3CCCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


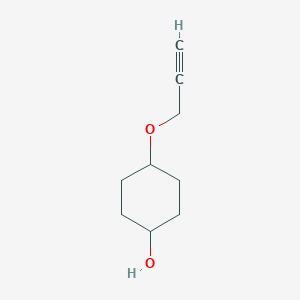
![2-Oxo-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B12640855.png)
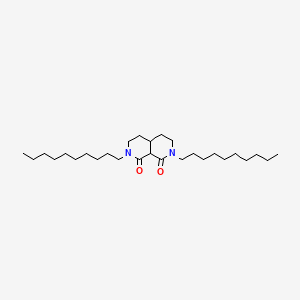
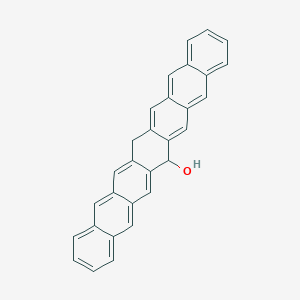
![2-(3-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B12640873.png)


![(6S)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one](/img/structure/B12640909.png)
